2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 1203705-58-1) is a dihalogenated fused bicyclic heteroaromatic building block utilized primarily in the pharmaceutical industry for the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs)[1]. The molecule features an activated C-7 chlorine atom on the pyrimidine ring and a less electrophilic C-2 bromine atom on the pyrazole ring. This specific substitution pattern is engineered to provide distinct, orthogonal reactivity profiles, making it a critical precursor for sequential functionalization workflows. Procurement of this exact building block is typically driven by the need to execute regiocontrolled nucleophilic aromatic substitution (SNAr) followed by transition-metal-catalyzed cross-coupling without the requirement for intermediate protecting groups [1].
Attempting to substitute 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine with symmetrical analogs like 2,7-dichloropyrazolo[1,5-a]pyrimidine or 2,7-dibromopyrazolo[1,5-a]pyrimidine introduces severe process inefficiencies[1]. Symmetrical or electronically similar dihalides suffer from poor chemoselectivity during the initial functionalization step, often resulting in mixtures of C-7 substituted, C-2 substituted, and bis-substituted products. This lack of regiocontrol necessitates labor-intensive chromatographic separations, significantly lowering the overall yield and increasing the cost of goods (COGs) during scale-up. In contrast, the distinct kinetic and thermodynamic profiles of the C-7 chlorine (primed for SNAr) versus the C-2 bromine (primed for oxidative addition) in CAS 1203705-58-1 ensure high regioselectivity, making it essential for streamlined API manufacturing[1].
The C-7 chlorine in 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine exhibits high reactivity toward nucleophiles due to the electron-withdrawing nature of the bridgehead nitrogen. In standard SNAr reactions with primary or secondary amines, this compound routinely achieves >90% yield of the C-7 substituted product with the C-2 bromine remaining intact [1]. Conversely, utilizing 2,7-dichloropyrazolo[1,5-a]pyrimidine under identical conditions often yields only 60-75% of the desired regioisomer, accompanied by 10-20% of the C-2 or bis-aminated byproducts [1].
| Evidence Dimension | Regioselective C-7 amination yield |
| Target Compound Data | >90% yield (intact C-2 bromine) |
| Comparator Or Baseline | 2,7-dichloropyrazolo[1,5-a]pyrimidine (60-75% yield, 10-20% regioisomer/bis-adduct mixtures) |
| Quantified Difference | 15-30% higher target yield with near-zero regioisomer contamination |
| Conditions | Standard SNAr conditions (amine, mild base, room temperature to 60 °C) |
Eliminates the need for costly and time-consuming chromatographic separation of regioisomers during early-stage API synthesis.
Following C-7 functionalization, the remaining C-2 halogen must undergo transition-metal-catalyzed cross-coupling. The C-2 bromine in the target compound readily undergoes oxidative addition with standard palladium catalysts at moderate temperatures (60-80 °C) [1]. In contrast, if a 2,7-dichloro analog is used, the remaining C-2 chlorine is significantly less reactive, often requiring harsher conditions (>100 °C) and specialized, expensive phosphine ligands to achieve comparable conversion rates [1].
| Evidence Dimension | Activation temperature for C-2 Pd-catalyzed cross-coupling |
| Target Compound Data | 60-80 °C with standard Pd catalysts |
| Comparator Or Baseline | C-2 chlorine analogs (>100 °C with specialized dialkylbiaryl phosphine ligands) |
| Quantified Difference | 20-40 °C reduction in reaction temperature; broader ligand compatibility |
| Conditions | Suzuki-Miyaura cross-coupling of the C-7 functionalized intermediate |
Enables milder late-stage functionalization, preventing the degradation of sensitive functional groups installed during earlier synthetic steps.
For the synthesis of complex bi-functionalized pyrazolo[1,5-a]pyrimidines, the orthogonal reactivity of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine translates to superior overall process metrics. Sequential SNAr and Suzuki coupling utilizing this scaffold typically delivers an overall two-step yield exceeding 75% [1]. When utilizing symmetrical dihalides that require statistical reactions or complex protection/deprotection sequences to achieve the same substitution pattern, the overall yield frequently drops below 45% [1].
| Evidence Dimension | Overall yield for sequential C-7/C-2 bi-functionalization |
| Target Compound Data | >75% overall yield over two steps |
| Comparator Or Baseline | Symmetrical dihalides (<45% overall yield due to poor selectivity and extra steps) |
| Quantified Difference | >30% absolute increase in overall bi-functionalized core yield |
| Conditions | Sequential SNAr (C-7) followed by Pd-catalyzed cross-coupling (C-2) |
Directly reduces the raw material consumption and cost of goods (COGs) for manufacturing complex heterocyclic APIs.
Because of its orthogonal reactivity, this compound is the appropriate starting material for synthesizing kinase inhibitors that require distinct pharmacophores at the C-2 and C-7 positions. It is specifically utilized in the development pathways for molecules like TAK-243 (a UAE inhibitor) and various JAK inhibitors, where the C-7 position is typically linked to a cyclic amine or ether, and the C-2 position is coupled to an aryl or heteroaryl group [1].
In early-stage drug discovery, the predictable, stepwise functionalization of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine allows medicinal chemists to rapidly generate diverse combinatorial libraries [1]. The reliable SNAr/cross-coupling sequence enables automated parallel synthesis without the complication of regioisomer mixtures.
The pyrazolo[1,5-a]pyrimidine core is increasingly explored in modern agrochemical design for its fungicidal and herbicidal properties. This specific dihalogenated building block provides a scalable, cost-effective route for industrial chemists to explore structure-activity relationships (SAR) by sequentially decorating the core under mild conditions [1].